4-[(Methoxycarbonyl)amino]benzoic acid
Overview
Description
“4-[(Methoxycarbonyl)amino]benzoic acid” is a compound that is related to several other compounds based on its name . It seems to contain elements of 4-Methoxybenzoic acid, 4-(Aminomethyl)benzoic acid, and Methyl 4-aminobenzoate .
Synthesis Analysis
The synthesis of this compound could involve the esterification of dicarboxylic acids . The crude compound is then recrystallized from a methanol/water solution, and colorless plate crystals are obtained by slow evaporation at room temperature over a period of three days .Molecular Structure Analysis
The molecular structure of this compound is likely similar to that of Benzoic acid, 4-amino-, methyl ester . This compound has a molecular weight of 151.1626 and its IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 .Scientific Research Applications
Synthesis of Aminophenylcarbamates
“4-[(Methoxycarbonyl)amino]benzoic acid” is used in the synthesis of aminophenylcarbamates. It reacts with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C to afford methyl N-(3-amino-2-hydroxyphenyl)-, N-(4-amino-3-hydroxyphenyl)-, N-(3-amino-4-hydroxyphenyl)-, and N-(3-amino-4-methoxyphenyl)carbamates .
Preparation of Methyl N-[4-(N′-hydroxyethanimidamido)phenyl]carbamate
This compound is obtained by the reaction of “4-[(Methoxycarbonyl)amino]benzoic acid” with excess nitroethane in 86% PPA at 125°C .
Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
This compound is a key intermediate in high demand that is utilized for developing SGLT-2 inhibitors .
Research and Development in Pharmaceutical Industry
“4-[(Methoxycarbonyl)amino]benzoic acid” and its related products are used for scientific research in pharmaceutical industries .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It has been reported that this compound can undergo electrophilic amination with sodium azide in polyphosphoric acid . This reaction could potentially modify the activity of its target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to amino acid metabolism .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver . The impact of these properties on the bioavailability of 4-[(Methoxycarbonyl)amino]benzoic acid is currently unknown.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it could potentially influence cellular processes by interacting with various enzymes and receptors .
properties
IUPAC Name |
4-(methoxycarbonylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUHHMXMSAXTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methoxycarbonyl)amino]benzoic acid | |
CAS RN |
30063-17-3 | |
Record name | 4-[(methoxycarbonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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